molecular formula C17H19N3OS B608403 KY1022 CAS No. 1029721-36-5

KY1022

Número de catálogo: B608403
Número CAS: 1029721-36-5
Peso molecular: 313.419
Clave InChI: INRQXFWQQLFWNZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

KY1022 is a small-molecule therapeutic agent that destabilizes β-catenin and RAS proteins by targeting the Wnt/β-catenin signaling pathway. It has shown significant efficacy in colorectal cancer (CRC) models, particularly in overcoming resistance to AKT inhibitors like API-2. This compound disrupts the nuclear co-localization of β-catenin with transcription factors such as FOXO3a, thereby inhibiting epithelial-mesenchymal transition (EMT), cell migration, and metastasis . In combination with API-2, this compound reverses apoptosis resistance, reduces nuclear β-catenin levels, and suppresses actin rearrangement in CRC cells, enhancing therapeutic outcomes in preclinical studies . Its dual mechanism—simultaneously destabilizing β-catenin and RAS—makes it unique among Wnt/β-catenin pathway inhibitors .

Propiedades

Número CAS

1029721-36-5

Fórmula molecular

C17H19N3OS

Peso molecular

313.419

Nombre IUPAC

sec-Butyl-[5-(4-methoxy-phenyl)-thieno[2,3-d]pyrimidin-4-yl]-amine

InChI

InChI=1S/C17H19N3OS/c1-4-11(2)20-16-15-14(9-22-17(15)19-10-18-16)12-5-7-13(21-3)8-6-12/h5-11H,4H2,1-3H3,(H,18,19,20)

Clave InChI

INRQXFWQQLFWNZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C2=CSC3=NC=NC(NC(C)CC)=C32)C=C1

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

KY1022

Origen del producto

United States

Comparación Con Compuestos Similares

Comparative Analysis with KY1220

Mechanism and Targets :
KY1220, identified in the same screening study as KY1022, also destabilizes β-catenin and RAS. However, structural modifications of KY1220 derivatives (e.g., nitro group additions on the benzene ring) improved efficacy in degrading β-catenin and suppressing CRC cell proliferation .

Efficacy in Cancer Models :

  • This compound : Reduces nuclear β-catenin by 60–70% at 20 µM, inhibits API-2-induced cell migration by 50%, and increases early apoptosis rates (annexin V+/PI− cells) from 5% (API-2 alone) to 25% in combination therapy .

Key Distinction :
KY1220 derivatives exhibit structural optimization for enhanced target degradation, while this compound is validated in overcoming AKT inhibitor resistance via β-catenin/RAS dual targeting .

Comparative Analysis with KYA1797K

Mechanism and Targets: KYA1797K, like this compound, destabilizes RAS and β-catenin but demonstrates broader applicability in KRAS-mutant cancers, including non-small cell lung cancer (NSCLC). It overcomes EGFR tyrosine kinase inhibitor (TKI) resistance in KRAS-mutant NSCLC models .

Efficacy in Cancer Models :

  • This compound : Effective in APC-mutant CRC but fails to degrade RAS in CTNNB1-mutant CRC cells .
  • KYA1797K : Suppresses KRASG12D-driven tumor growth in vivo by 70% and restores EGFR TKI sensitivity in NSCLC .

Key Distinction :
KYA1797K addresses resistance in KRAS-mutant NSCLC, while this compound is specialized for CRC with APC/Wnt pathway dysregulation .

Table 1: Comparative Overview of this compound, KY1220, and KYA1797K
Compound Targets Effective Concentration Key Cancer Models Key Effects Limitations References
This compound β-catenin, RAS 20 µM APC-mutant CRC Reverses AKT inhibitor resistance; 50% reduction in cell migration Ineffective in CTNNB1-mutant CRC
KY1220 β-catenin, RAS Not specified SW480 (APC-mutant CRC) Derivatives degrade β-catenin >60% in SW480 cells Limited in vivo data
KYA1797K β-catenin, RAS 10–25 µM KRAS-mutant NSCLC, CRC 70% tumor suppression in NSCLC; restores EGFR TKI efficacy Not tested in APC-mutant CRC
Key Findings:
  • This compound : Synergizes with AKT inhibitors (e.g., API-2) to suppress metastasis and apoptosis resistance in CRC .
  • KYA1797K : Broad-spectrum activity against KRAS mutations, including NSCLC .
  • KY1220 : Structural derivatives show promise but lack clinical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KY1022
Reactant of Route 2
Reactant of Route 2
KY1022

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.